molecular formula C8H16F3N2O2P B12736250 2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 78149-86-7

2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B12736250
CAS No.: 78149-86-7
M. Wt: 260.19 g/mol
InChI Key: KMOGLGBPMIUMRH-UHFFFAOYSA-N
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Description

2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide is an organophosphorus compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine with diethylamine to form an intermediate, which is then reacted with trifluoromethylphosphorodichloridate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides and other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted oxazaphosphorine derivatives.

Scientific Research Applications

2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorine ring structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities, used in cancer treatment.

    Phosphoramide Mustard: A metabolite of cyclophosphamide and ifosfamide, known for its cytotoxic properties.

Uniqueness

2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in research and industrial applications .

Properties

CAS No.

78149-86-7

Molecular Formula

C8H16F3N2O2P

Molecular Weight

260.19 g/mol

IUPAC Name

N,N-diethyl-2-oxo-6-(trifluoromethyl)-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C8H16F3N2O2P/c1-3-13(4-2)16(14)12-6-5-7(15-16)8(9,10)11/h7H,3-6H2,1-2H3,(H,12,14)

InChI Key

KMOGLGBPMIUMRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)NCCC(O1)C(F)(F)F

Origin of Product

United States

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